2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER
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Overview
Description
2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER is a complex organic compound that belongs to the class of triazolobenzimidazoles. This compound is characterized by its unique structure, which includes an ethyl group, a methylphenoxyethylthio group, and a triazolobenzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolobenzimidazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolobenzimidazole ring.
Introduction of the ethyl group: This is achieved through alkylation reactions using ethylating agents.
Attachment of the methylphenoxyethylthio group: This step involves the reaction of the triazolobenzimidazole core with 2-(4-methylphenoxy)ethylthiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(9-ETHYL-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-3-YL)SULFANYL]ETHYL (4-METHYLPHENYL) ETHER involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 9-ethyl-3-{[2-(4-chlorophenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole
- 9-ethyl-3-{[2-(4-fluorophenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole
- 9-ethyl-3-{[2-(4-bromophenoxy)ethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole
Uniqueness
The presence of the methylphenoxyethylthio group, in particular, may confer unique properties that make it suitable for specific research and industrial applications .
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5g/mol |
IUPAC Name |
4-ethyl-1-[2-(4-methylphenoxy)ethylsulfanyl]-[1,2,4]triazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C19H20N4OS/c1-3-22-16-6-4-5-7-17(16)23-18(22)20-21-19(23)25-13-12-24-15-10-8-14(2)9-11-15/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
HGRXREGZDJBQTE-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SCCOC4=CC=C(C=C4)C |
Canonical SMILES |
CCN1C2=CC=CC=C2N3C1=NN=C3SCCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
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